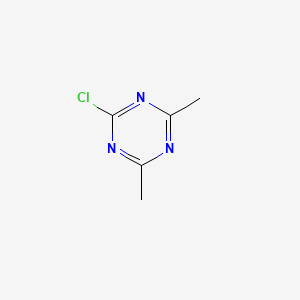

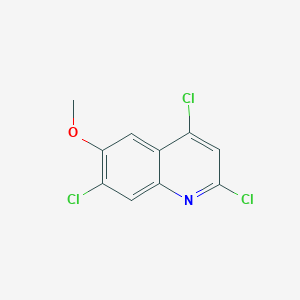

2-Chloro-4,6-dimethyl-1,3,5-triazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4,6-dimethoxy-1,3,5-triazine is used as a peptide coupling agent for the purification of peptides . It is also used in the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran .

Synthesis Analysis

The synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine involves several steps. A rapid, facile, and efficient mechanochemical synthesis of amides from carboxylic acids has been developed through an in situ acid activation with 2,4,6-trichloro-1,3,5-triazine and a catalytic amount of PPh3 . The yield of the synthesis is reported to be 89.2% .Molecular Structure Analysis

The molecular formula of 2-Chloro-4,6-dimethoxy-1,3,5-triazine is C5H6ClN3O2 . Its molecular weight is 175.57 . The structure of the compound can be represented by the SMILES string COc1nc(Cl)nc(OC)n1 .Chemical Reactions Analysis

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a stable, yet highly reactive, peptide coupling agent . It is used in various chemical reactions, including the preparation of 2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salts, via reaction with various tertiary amines .Physical And Chemical Properties Analysis

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a solid substance . Its melting point is reported to be between 71-74 °C (lit.) .科学的研究の応用

Synthesis of 2-Azetidinones

2-Chloro-4,6-dimethyl-1,3,5-triazine is used in the synthesis of 2-azetidinones . 2-Azetidinones, also known as β-lactams, are important compounds that attract a huge amount of interest for both synthetic and pharmaceutical applications . They are a wide class of antibiotics including penams, cephems, penems, monobactams, carbapenems, and trinems .

Peptide Coupling Agent

This compound is used as a peptide coupling agent for the purification of peptides . It is reported as a useful coupling reagent for this purpose .

Preparation of Bis (4,6-dimethoxy-1,3,5-triazin-2-yl) Ether

2-Chloro-4,6-dimethyl-1,3,5-triazine may be used in the preparation of bis (4,6-dimethoxy-1,3,5-triazin-2-yl) ether, via reaction with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine .

Preparation of 2- (4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium Salts

This compound can be used in the preparation of 2- (4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salts, via reaction with various tertiary amines .

Synthesis of 4- (4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride

2-Chloro-4,6-dimethyl-1,3,5-triazine is used in the synthesis of 4- (4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran .

Staudinger Reaction

This compound is used in the Staudinger reaction, a chemical reaction used to synthesize β-lactams . The Staudinger reaction is a [3+2] cycloaddition between a ketene and an imine to form a β-lactam .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用機序

Target of Action

The primary target of 2-Chloro-4,6-dimethyl-1,3,5-triazine is the carboxylic functional groups in peptides . It acts as a peptide coupling agent, facilitating the formation of amide bonds between carboxylic acids and amines .

Mode of Action

2-Chloro-4,6-dimethyl-1,3,5-triazine interacts with its targets through a process similar to common amide coupling reactions involving activated carboxylic acids . It is highly reactive and can catalyze amide-forming reactions .

Biochemical Pathways

The compound affects the biochemical pathway of peptide synthesis. It facilitates the formation of amide bonds, which are crucial for linking amino acids together to form peptides . The downstream effects include the synthesis of peptides with specific sequences, which can then fold into functional proteins.

Result of Action

The result of the action of 2-Chloro-4,6-dimethyl-1,3,5-triazine is the formation of peptides with specific sequences . These peptides can then fold into functional proteins, which play a crucial role in various biological processes.

Action Environment

The action, efficacy, and stability of 2-Chloro-4,6-dimethyl-1,3,5-triazine can be influenced by various environmental factors. For instance, it is known to be stable yet highly reactive , suggesting that it can maintain its activity under a range of conditions. Safety data indicates that it may pose hazards to the environment, including long-term adverse effects on aquatic life . Therefore, careful handling and disposal are necessary to minimize environmental impact.

特性

IUPAC Name |

2-chloro-4,6-dimethyl-1,3,5-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-7-4(2)9-5(6)8-3/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIXHVLABNVHKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3005097.png)

![1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B3005098.png)

![3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B3005107.png)

![{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B3005108.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3005110.png)

![3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B3005112.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B3005113.png)

![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3005117.png)